



Application Notes and Protocols for Time-Kill Kinetics Assay of PAC-113

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

PAC-113 is a 12-amino-acid antimicrobial peptide derived from human salivary protein histatin 5.[1][2] It has demonstrated notable antifungal activity, particularly against various Candida species, and has been investigated in clinical trials for the treatment of oral candidiasis.[2][3][4] Understanding the pharmacodynamics of **PAC-113** is crucial for its development as a therapeutic agent. The time-kill kinetics assay is a vital in vitro method to assess the rate and extent of antifungal activity, providing insights into whether a compound is fungicidal or fungistatic.[5][6] This document provides a detailed protocol for performing a time-kill kinetics assay to evaluate the antifungal activity of **PAC-113**.

The proposed mechanism of action for **PAC-113** involves a multi-step process. It is believed to initiate its antifungal effect by binding to the fungal cell surface, potentially interacting with proteins like Ssa2 in Candida albicans, which facilitates its translocation across the cell membrane.[2] Once inside the cell, **PAC-113** is thought to disrupt mitochondrial function, leading to the generation of reactive oxygen species (ROS) and subsequent cell death.[3] This multifaceted mechanism suggests a potent and rapid antifungal effect.

Materials and Methods Materials

• PAC-113 (synthesis and purity to be validated prior to use)



- Candida albicans strain (e.g., ATCC 90028)
- RPMI 1640 medium with L-glutamine, without sodium bicarbonate
- MOPS (3-(N-morpholino)propanesulfonic acid) buffer
- Sabouraud Dextrose Agar (SDA)
- Sterile saline (0.9% NaCl)
- Sterile deionized water
- Dimethyl sulfoxide (DMSO, for stock solution preparation)
- Sterile test tubes or flasks
- · Micropipettes and sterile tips
- Spectrophotometer
- Incubator (35°C)
- Shaker
- Spiral plater or spread plates
- Colony counter

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Determination:

Prior to the time-kill assay, the MIC of **PAC-113** against the selected Candida albicans strain should be determined using a standardized broth microdilution method, such as the one described by the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.[7][8][9] This will inform the concentrations to be tested in the time-kill assay.

2. Inoculum Preparation:



A standardized inoculum is critical for the reproducibility of the assay.[5]

- Streak the Candida albicans strain from a frozen stock onto an SDA plate and incubate at 35°C for 24-48 hours to obtain fresh, isolated colonies.
- Select 3-5 well-isolated colonies and suspend them in 5 mL of sterile saline.
- Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
- Dilute the adjusted suspension in RPMI 1640 medium to achieve a starting inoculum of approximately 1-5 x 10⁵ CFU/mL in the final assay tubes.[6]
- 3. Assay Setup:
- Prepare a stock solution of PAC-113 in DMSO. Further dilutions should be made in RPMI
 1640 medium to achieve the desired final concentrations. The final DMSO concentration
 should not exceed 1% to avoid solvent toxicity.
- Prepare a series of test tubes or flasks containing RPMI 1640 medium with PAC-113 at various concentrations relative to the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x, and 8x MIC).
- Include a growth control tube containing only the medium and the fungal inoculum, and a sterility control tube with medium only.
- Inoculate each tube (except the sterility control) with the prepared fungal suspension to achieve the final starting inoculum of 1-5 x 10⁵ CFU/mL.
- 4. Incubation and Sampling:
- Incubate all tubes at 35°C with constant agitation (e.g., 150 rpm) to ensure aeration and uniform exposure to the antifungal agent.[10]
- At predetermined time points (e.g., 0, 2, 4, 6, 12, 24, and 48 hours), aseptically remove an aliquot (e.g., 100 μL) from each tube.[6]
- 5. Viable Cell Counting:



- Perform ten-fold serial dilutions of each aliquot in sterile saline.
- Plate a specific volume (e.g., 100 μL) of the appropriate dilutions onto SDA plates. The choice of dilutions will depend on the expected fungal concentration.
- Incubate the plates at 35°C for 24-48 hours, or until colonies are clearly visible.
- Count the number of colonies on plates that contain between 30 and 300 colonies to determine the colony-forming units per milliliter (CFU/mL).[5]
- 6. Data Analysis:
- Calculate the CFU/mL for each time point and concentration.
- Plot the log₁₀ CFU/mL versus time for each PAC-113 concentration to generate the time-kill curves.
- Fungistatic activity is generally defined as a <3-log10 reduction in CFU/mL from the initial inoculum.[6]
- Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the starting inoculum.[6]

Data Presentation

The quantitative data from the time-kill assay should be summarized in a clear and structured table to facilitate the comparison of **PAC-113**'s activity at different concentrations over time.

Table 1: Time-Kill Kinetics of PAC-113 against Candida albicans



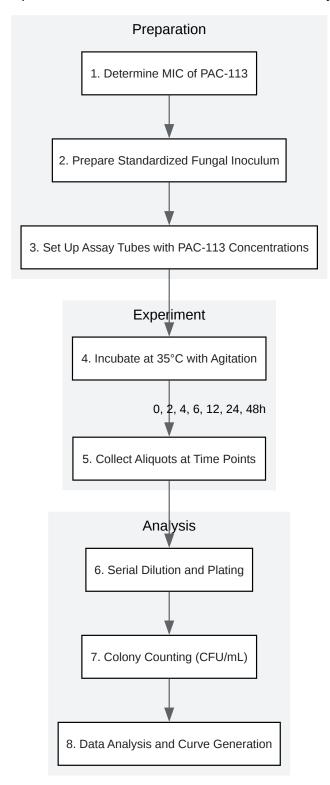
Time (hours)	Growth Control (log ₁₀ CFU/mL)	0.5x MIC (log ₁₀ CFU/mL)	1x MIC (log ₁₀ CFU/mL)	2x MIC (log ₁₀ CFU/mL)	4x MIC (log ₁₀ CFU/mL)	8x MIC (log ₁₀ CFU/mL)
0	5.30	5.31	5.29	5.30	5.32	5.31
2	5.65	5.15	4.88	4.51	4.10	3.75
4	6.10	4.98	4.45	3.98	3.45	2.98
6	6.55	4.82	4.01	3.42	2.89	<2.00
12	7.30	4.75	3.55	2.85	<2.00	<2.00
24	8.15	4.68	3.10	<2.00	<2.00	<2.00
48	8.50	4.65	2.95	<2.00	<2.00	<2.00

Note: The values presented in this table are for illustrative purposes only. A result of <2.00 log₁₀ CFU/mL indicates that the count was below the limit of detection.

Visualizations



Experimental Workflow for PAC-113 Time-Kill Assay

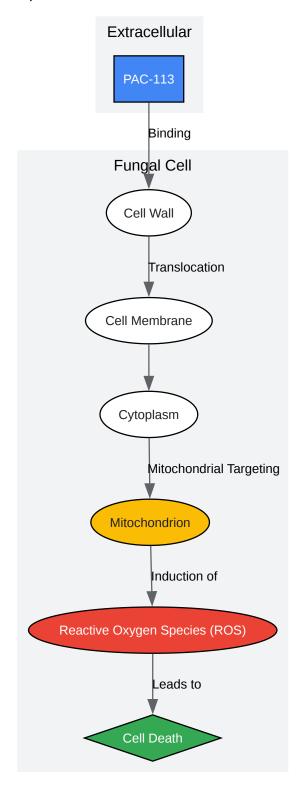


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Caption: Workflow for the PAC-113 time-kill kinetics assay.



Proposed Mechanism of Action of PAC-113



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Caption: Proposed signaling pathway for PAC-113 antifungal activity.



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- To cite this document: BenchChem. [Application Notes and Protocols for Time-Kill Kinetics Assay of PAC-113]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1574744#time-kill-kinetics-assay-for-pac-113-antifungal-activity]

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